molecular formula C15H21ClN2O4S B2626837 Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate CAS No. 550351-43-4

Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B2626837
CAS No.: 550351-43-4
M. Wt: 360.85
InChI Key: PCRXEXGNEIGAEW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chloroacetamido, diethylcarbamoyl, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The chloroacetamido group can be introduced via nucleophilic substitution reactions using chloroacetyl chloride and an amine. The diethylcarbamoyl group can be added through the reaction of the thiophene derivative with diethylcarbamoyl chloride.

    Esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diethylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The thiophene ring can interact with aromatic residues in proteins, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(2-chloroacetamido)benzoate: Similar in having a chloroacetamido group but differs in the aromatic ring structure.

    Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate: Contains a thiazole ring instead of a thiophene ring, leading to different chemical properties and reactivity.

    Ethyl 2-(2-chloroacetamido)-5-(methylcarbamoyl)thiophene-3-carboxylate: Similar structure but with a methylcarbamoyl group instead of a diethylcarbamoyl group, affecting its lipophilicity and biological activity.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-5-18(6-2)14(20)12-9(4)11(15(21)22-7-3)13(23-12)17-10(19)8-16/h5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXEXGNEIGAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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